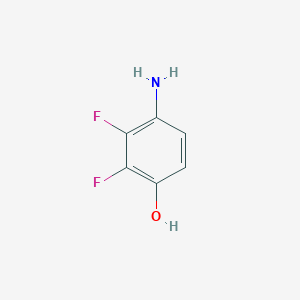

4-Amino-2,3-difluorophenol

Descripción

4-Amino-2,3-difluorophenol is an aromatic organic compound that has garnered interest in various fields of chemical research. chemimpex.com As a substituted phenol (B47542), it belongs to a class of compounds that are fundamental in industrial synthesis and are present in a vast array of natural products and pharmaceuticals. britannica.comnih.gov The unique structural arrangement of an amino group and two fluorine atoms on the phenol ring imparts specific chemical and physical properties, making it a valuable building block for more complex molecules. chemimpex.comethz.ch

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFMJLYBTMEYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381118 | |

| Record name | 4-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163733-99-1 | |

| Record name | 4-Amino-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163733-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Amino 2,3 Difluorophenol

Advanced Synthetic Routes to 4-Amino-2,3-difluorophenol

The preparation of this compound predominantly involves the chemical reduction of a suitable precursor, most commonly 2,3-difluoro-4-nitrophenol (B175385). This transformation is efficiently carried out using catalytic hydrogenation techniques.

Catalytic Hydrogenation Approaches for Precursor Reduction

Catalytic hydrogenation stands as a primary and efficient method for the synthesis of this compound from its nitro precursor, 2,3-difluoro-4-nitrophenol. commonorganicchemistry.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com

Palladium-Carbon Catalyzed Reductions

Palladium on carbon (Pd/C) is a widely utilized and highly effective catalyst for the reduction of nitro groups in aromatic compounds. reddit.com The synthesis of aminophenols from nitrophenols is a common application of this catalytic system. chemicalbook.com

The reaction is typically carried out by stirring a solution of the nitro-precursor in a suitable solvent, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of Pd/C under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, which can influence the reaction rate. chemicalbook.com The temperature is also a critical parameter and is often maintained in the range of 60-70 °C to facilitate the reaction. chemicalbook.com Upon completion, the catalyst is removed by filtration, and the desired product is isolated from the filtrate.

| Parameter | Condition | Reference |

| Catalyst | 5-10% Palladium on activated carbon | chemicalbook.com |

| Precursor | 2,3-difluoro-4-nitrophenol | - |

| Solvent | Methanol, Ethanol | chemicalbook.com |

| Hydrogen Pressure | 0.3-0.4 MPa (or atmospheric) | chemicalbook.com |

| Temperature | 60-70 °C | chemicalbook.com |

| Reaction Time | 3-5 hours | chemicalbook.com |

| Typical Yield | High (e.g., ~90%) | chemicalbook.com |

Raney Nickel Catalyzed Reductions

Raney Nickel is another effective and widely used catalyst for the hydrogenation of nitro compounds. wikipedia.org It is often employed as an alternative to precious metal catalysts like palladium. commonorganicchemistry.com The high catalytic activity of Raney Nickel makes it suitable for various industrial and laboratory-scale reductions. wikipedia.org

The reduction of 2,3-difluoro-4-nitrophenol using Raney Nickel would typically involve reacting the substrate with the catalyst in a suitable solvent under a hydrogen atmosphere. The reaction conditions, such as temperature and pressure, can be optimized to achieve high conversion and selectivity. researchgate.net Raney Nickel is particularly useful in cases where other reducible functional groups that are sensitive to Pd/C might be present. commonorganicchemistry.com

| Parameter | Condition | Reference |

| Catalyst | Raney Nickel | wikipedia.org |

| Precursor | 2,3-difluoro-4-nitrophenol | - |

| Solvent | Methanol, Ethanol, Water | researchgate.net |

| Hydrogen Pressure | Variable (can be performed at low or high pressure) | orgsyn.org |

| Temperature | Variable (can be effective at room temperature) | wikipedia.org |

| Typical Yield | Generally high | google.com |

Diazenyl Precursor Transformations

An alternative synthetic route to aminophenols involves the use of diazenyl (azo) precursors. This method typically involves a two-step process: the coupling of a diazonium salt with a phenol (B47542) to form an azo compound, followed by the reductive cleavage of the azo bond.

For the synthesis of this compound, this would involve the diazotization of an aromatic amine, such as sulfanilic acid, followed by an azo coupling reaction with 2,3-difluorophenol (B1222669) to form a diazenyl-substituted phenol. google.com The resulting azo compound is then reduced to yield the final product. Common reducing agents for the azo group include sodium dithionite (B78146) (Na2S2O4) or catalytic hydrogenation. google.com This method allows for the introduction of the amino group at a specific position on the phenol ring.

Alternative Synthetic Pathways (e.g., from 4-nitro-2,3-difluorophenol)

Besides catalytic hydrogenation, the reduction of 4-nitro-2,3-difluorophenol to this compound can also be achieved using other reducing agents. These methods can be advantageous when specific reaction conditions are required or to avoid the use of high-pressure hydrogen.

One common alternative involves the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid. commonorganicchemistry.com For instance, the reduction can be carried out by heating the nitro compound with iron powder in an acidic solution. This method is a classic and reliable way to prepare aromatic amines.

Another approach is the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. While NaBH4 alone is generally not effective for the reduction of nitroarenes, its reactivity can be significantly enhanced by the addition of catalysts such as various metal nanoparticles. nih.gov

Strategies for Stereoselective Synthesis (if applicable)

Stereoselective synthesis is not applicable for this compound as the molecule is achiral and does not possess any stereocenters.

Precursor Compounds and Intermediate Derivatization

The formation of this compound relies on the strategic modification of precursor molecules. Common approaches involve creating azo-linked intermediates, reducing nitro-substituted compounds, or forming other halogenated aminophenols that can be further processed.

A common pathway to introduce an amino group at a specific position on a phenol ring is through the formation and subsequent reduction of an azo compound. This method involves a diazotization-coupling reaction.

First, an aromatic amine, such as aniline (B41778), is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. This reactive intermediate is then coupled with a phenol, in this case, 2,3-difluorophenol. The coupling reaction typically occurs under alkaline conditions, where the phenoxide ion acts as a potent nucleophile, attacking the diazonium salt to form the azo compound, 2,3-difluoro-4-(phenyldiazenyl)phenol. A similar synthesis for a dichlorinated analog involves adding the diazonium salt solution to a solution of the corresponding phenol and sodium hydroxide (B78521) in water at 5 to 10°C. chemicalbook.com The resulting azo dye can then be reduced in a subsequent step to cleave the nitrogen-nitrogen double bond, yielding the desired 4-aminophenol (B1666318) derivative and aniline.

An alternative and widely used synthetic route is the catalytic reduction of a nitro-substituted precursor, specifically 2,3-difluoro-4-nitrophenol. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This reaction is typically achieved through catalytic hydrogenation. nih.govoiccpress.com

The process involves treating the nitro-substituted fluorophenol with hydrogen gas in the presence of a metal catalyst. chemicalbook.com Palladium on activated carbon (Pd/C) is a frequently employed catalyst for this transformation due to its high efficiency and selectivity. chemicalbook.com The reaction is carried out in a suitable solvent, such as methanol or ethanol, and may be performed under varying conditions of temperature and pressure to optimize the yield. chemicalbook.com For instance, the reduction of the related compound 4-nitro-2,6-difluorophenol has been successfully performed using a 5% or 10% Pd/C catalyst in methanol. chemicalbook.com The conversion of 4-nitrophenol (B140041) to 4-aminophenol is considered a benchmark reaction to evaluate the activity of various nanostructured catalysts. oiccpress.commdpi.com

| Precursor | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-nitro-2,6-difluorophenol | 5% Palladium on Carbon | Methanol | 60-70 °C | 0.3-0.4 MPa (2250-3000 Torr) | 89.7% | chemicalbook.com |

| 4-nitro-2,6-difluorophenol | 10% Palladium on Carbon | Methanol/Water | 60-70 °C | 2250.23 - 3000.3 Torr | 90.1% | chemicalbook.com |

| 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | 10% Palladium on Carbon | Ethanol | Room Temperature | 1 atm | 95% | chemicalbook.com |

The synthesis of various halogenated 4-aminophenols serves as a model for the production of fluorinated analogs like this compound. For example, the synthesis of 4-amino-2,3-dichlorophenol (B42498) has been achieved with a high yield (95%) by reducing 2,3-dichloro-4-phenylazophenol. chemicalbook.com This reduction was accomplished using sodium borohydride in an ethanol solution, initially cooled in an ice-water bath and then warmed to room temperature. chemicalbook.com

Another relevant synthesis is that of 4-amino-3-fluorophenol (B140874). One patented method starts with the less expensive raw material 4-nitrophenol, which undergoes catalytic hydrogenation, sulfonation, a fluoro-substitution reaction, and finally a desulfonation step to yield the target product. google.com An alternative process for creating 4-amino-3-fluorophenol involves the hydrogenation of o-fluoronitrobenzene in an acidic medium, which can achieve a conversion rate of nearly 100% and a selectivity of around 92%. google.com These examples highlight the common strategies of reduction and substitution used to produce halogenated aminophenols.

Optimization of Reaction Conditions and Yields

To ensure the viability of synthetic routes for industrial-scale production, the optimization of reaction conditions is critical. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and pressure.

The selection of an appropriate solvent system is crucial for reaction efficiency, influencing reactant solubility, reaction rates, and product isolation. In the catalytic hydrogenation of nitro-substituted phenols, polar protic solvents like methanol and ethanol are commonly used. chemicalbook.com They are effective at dissolving the reactants and facilitating the interaction with the solid catalyst surface. For the reduction of 4-nitro-2,6-difluorophenol, methanol was used as the solvent, leading to high yields. chemicalbook.com In another procedure, ethanol was the solvent of choice. chemicalbook.com

Temperature and pressure are fundamental parameters, particularly in catalytic hydrogenation reactions. The reduction of nitro groups is an exothermic process, and temperature control is necessary to ensure selectivity and prevent side reactions.

Catalyst Selection and Loading

The synthesis of aminophenols from nitroaromatic precursors is frequently achieved through catalytic hydrogenation. The choice of catalyst and its loading are critical parameters that significantly influence reaction efficiency, selectivity, and yield. While specific data for this compound is limited in publicly available literature, extensive research on analogous fluorinated and non-fluorinated aminophenols provides a strong basis for catalyst selection.

Heterogeneous catalysts, particularly platinum-group metals supported on activated carbon, are widely employed for the reduction of nitro groups. These catalysts are favored for their high activity and the ease with which they can be separated from the reaction mixture and potentially recycled.

Key catalysts used in the synthesis of similar aminophenols include:

Platinum on Carbon (Pt/C): This is a highly effective catalyst for the hydrogenation of substituted nitrobenzenes to their corresponding aminophenols. google.comunive.it In the synthesis of 4-amino-3-fluorophenol from o-fluoronitrobenzene, a Pt/C catalyst is utilized, with consumption noted at 2-5% of the reactant's weight. google.com It often demonstrates higher activity compared to other platinum-group metals. unive.it

Palladium on Carbon (Pd/C): Pd/C is another common catalyst for nitro group reduction. unive.it For the synthesis of 4-amino-2,6-difluorophenol, both 5% and 10% Pd/C catalysts have been successfully used, resulting in high purity and yields of approximately 90%. chemicalbook.com

Rhodium on Carbon (Rh/C): While also capable of catalyzing the hydrogenation of nitrobenzene, Rh/C may lead to lower selectivity for the desired aminophenol compared to platinum, with a higher yield of aniline as a by-product. unive.it

The catalyst loading is a crucial variable that must be optimized to balance reaction rate, cost, and product purity. Insufficient loading can lead to slow or incomplete reactions, while excessive loading increases costs without proportional benefits.

Table 1: Catalyst Systems in the Synthesis of Fluorinated Aminophenols

| Catalyst | Substrate | Product | Catalyst Loading | Purity/Yield |

| Platinum/Carbon (Pt/C) | o-Fluoronitrobenzene | 4-Amino-3-fluorophenol | 2-5% of reactant weight | ~92% selectivity, 99% purity google.com |

| 5% Palladium/Carbon | 4-Nitro-2,6-difluorophenol | 4-Amino-2,6-difluorophenol | Not specified (19g for 350g substrate) | 89.7% yield, 95.3% purity chemicalbook.com |

| 10% Palladium/Carbon | 4-Nitro-2,6-difluorophenol | 4-Amino-2,6-difluorophenol | Not specified | 90.1% yield, 95.8% purity chemicalbook.com |

| 10% Palladium/Carbon | 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene | 4-Amino-2,6-difluorophenol | ~28% of reactant weight | 95% yield chemicalbook.com |

Purification Techniques for Isolation of this compound

Following the synthetic reaction, a series of purification steps are essential to isolate this compound in high purity. The chosen techniques depend on the physical properties of the product and the nature of the impurities present in the crude reaction mixture.

Common purification methodologies for aminophenols include:

Filtration: The first step after catalytic hydrogenation is typically the removal of the solid heterogeneous catalyst. This is usually accomplished by suction filtration of the reaction mixture. chemicalbook.com

Extraction and Separation: Liquid-liquid extraction can be employed to separate the desired product from the reaction solvent and soluble impurities. google.com

Distillation/Concentration: The solvent is often removed from the filtrate under reduced pressure. chemicalbook.com This step concentrates the crude product before further purification.

Recrystallization: This is a powerful technique for purifying solid compounds. Crude aminophenol can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified product to crystallize while impurities remain in the solution. google.com For p-aminophenol, aqueous solutions of acids such as phosphoric acid have been found to be effective recrystallization solvents, as they precipitate polymeric impurities. google.com

Washing and Drying: The isolated solid product is typically washed with a cold solvent to remove any remaining impurities and then dried under vacuum to remove residual solvent. google.com A final nitrogen purge may be used during the process. google.com

A typical purification sequence for a related compound, 4-amino-3-fluorophenol, involves extraction, separation, distillation, suction filtration, washing, and drying to yield the final product. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjarr.com The application of these principles to the synthesis of this compound can significantly enhance its environmental profile.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. mlsu.ac.in The catalytic hydrogenation pathway is inherently a green technique as it replaces older, more wasteful reduction methods. Catalysts like Pt/C can often be recovered and reused, preventing waste. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Catalytic hydrogenation generally has a high atom economy.

Use of Safer Solvents: A major focus of green chemistry is replacing hazardous organic solvents with more benign alternatives. wjarr.com While many hydrogenations are performed in organic solvents like methanol or ethanol, research into using water as a reaction solvent is a key green objective. chemicalbook.comnih.gov The selective hydrogenation of amino acids to amino alcohols has been successfully demonstrated in water. rsc.orgresearchgate.net

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. mlsu.ac.in Optimizing reactions to maximize yield and minimize by-product formation is crucial. For instance, selecting a catalyst like Pt/C that offers high selectivity for the desired aminophenol over by-products like aniline is a key aspect of waste prevention. unive.it

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. While many hydrogenation reactions require elevated temperature and pressure, optimizing these conditions is a goal of green process development. chemicalbook.com

By focusing on catalyst recyclability, exploring aqueous reaction media, and optimizing reaction conditions to maximize selectivity and yield, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.

In-depth Spectroscopic and Analytical Data for this compound Not Publicly Available

A comprehensive review of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental data for the advanced spectroscopic and analytical characterization of the chemical compound this compound (CAS No. 163733-99-1).

Despite the compound being listed by some chemical suppliers, the specific, in-depth research findings required to populate the requested article sections on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not present in accessible scientific publications or spectral databases.

This prevents a scientifically accurate and thorough discussion on the following topics for this compound:

¹H NMR Spectral Analysis: No published data on the chemical shifts, coupling constants, and signal multiplicities for the hydrogen nuclei.

¹³C NMR Spectral Analysis: No available information on the chemical shifts of the carbon atoms in the molecule.

¹⁹F NMR Spectral Analysis: Specific data regarding the chemical shifts and coupling constants for the fluorine environments is not reported.

2D NMR Techniques: There are no published studies utilizing techniques such as HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Coherence) for the comprehensive structural assignment of this specific compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): Detailed analysis of the molecular weight and characteristic fragmentation patterns under ESI-MS conditions has not been publicly documented.

While spectral data for related compounds like 4-aminophenol or other isomers of aminodifluorophenol are available, this information cannot be used to accurately describe this compound due to the unique electronic and structural effects of the specific substitution pattern of the amino, hydroxyl, and fluorine groups on the benzene ring.

Generating a detailed and authoritative scientific article as requested is contingent upon the availability of peer-reviewed, experimentally verified data. Without such primary sources, the creation of the specified content would be speculative and would not meet the standards of scientific accuracy. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 2,3 Difluorophenol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

No experimental data on the electron ionization mass spectrum of 4-Amino-2,3-difluorophenol, including its fragmentation pattern and the relative abundance of resulting ions, is available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the accurate mass measurement of the molecular ion and confirm its elemental composition, has not been reported in the accessible scientific literature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound, detailing the characteristic absorption bands for its functional groups (O-H, N-H, C-F, C-O, and aromatic C=C stretches), is not available. Without this data, a table of vibrational frequencies and their assignments cannot be generated.

Raman Spectroscopy (if applicable)

No Raman spectroscopy data for this compound has been found in the course of the literature search.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

Specific methods for the analysis of this compound by High-Performance Liquid Chromatography are not described in available research. Consequently, information regarding the column type, mobile phase composition, flow rate, detection wavelength, and retention time is unavailable.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that would be well-suited for the analysis of this compound. Its high efficiency and sensitivity would allow for the accurate determination of purity and the identification of any potential isomers or degradation products.

General Methodological Approach:

A reversed-phase UPLC method would likely be the primary choice for analyzing this polar aromatic compound. The separation would be based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Stationary Phase: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18, would provide the high resolution needed for separating closely related compounds.

Mobile Phase: A gradient elution would likely be employed, starting with a high percentage of aqueous solvent (e.g., water with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic modifier like acetonitrile or methanol (B129727).

Detection: A photodiode array (PDA) detector would be ideal, as it would provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. The UV spectrum of 4-aminophenol (B1666318) shows absorption maxima that can guide wavelength selection for related compounds sielc.com. For instance, analysis of acetaminophen and its impurity 4-aminophenol has been successfully performed using UHPLC, a technique similar to UPLC thermofisher.com.

Quantification: For quantitative analysis, a calibration curve would be constructed using certified reference standards of this compound.

Illustrative UPLC Method Parameters:

While specific experimental data for this compound is not available, the following table illustrates typical parameters that could be used for its analysis.

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Detection | PDA, 210-400 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a predicted boiling point, GC analysis would be applicable, likely following a derivatization step to increase its volatility and thermal stability. The analysis of fluorinated organic compounds by GC is a well-established practice acs.orgnih.gov.

General Methodological Approach:

Derivatization: The polar -OH and -NH2 groups of this compound would likely require derivatization, for example, through silylation, to convert them into less polar and more volatile derivatives. This is a common strategy to make polar compounds more amenable to GC analysis researchgate.net.

Stationary Phase: A mid-polarity column, such as one with a phenyl-arylene polymer stationary phase, would be a suitable choice for separating the derivatized analyte from any impurities.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Injection: A split/splitless inlet would be used, with the mode chosen based on the concentration of the analyte.

Detection: A Flame Ionization Detector (FID) would provide good sensitivity for the organic analyte. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector would be invaluable. GC-MS is a common and powerful tool for the analysis of fluorinated compounds acs.orgnih.gov.

Illustrative GC Method Parameters (for a derivatized sample):

The table below provides a hypothetical set of parameters for the GC analysis of a derivatized form of this compound.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source | 230 °C |

| MS Quad | 150 °C |

| Scan Range | 40-450 amu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. If single crystals of this compound of sufficient quality can be grown, this technique would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves several key steps: crystallization, data collection, structure solution, and refinement nih.gov.

Crystallization: The first and often most challenging step is to grow a single crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

Illustrative Crystallographic Data Table:

As no published crystal structure for this compound is available, the following table represents the type of data that would be generated from an X-ray crystallographic analysis. This data is purely illustrative.

| Parameter | Illustrative Value |

| Chemical Formula | C₆H₅F₂NO |

| Formula Weight | 145.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.5, b = 5.2, c = 13.1 |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | 558.0 |

| Z | 4 |

| Calculated Density | 1.725 g/cm³ |

| R-factor | < 0.05 |

Chemical Reactivity and Derivatization of 4 Amino 2,3 Difluorophenol

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile functional handle, enabling a range of derivatization strategies through reactions such as acylation, sulfonylation, diazotization, and condensation.

The amino group of 4-Amino-2,3-difluorophenol readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct (e.g., HCl), leading to the formation of the corresponding amide derivative. Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides, yielding sulfonamides. These reactions are fundamental for installing protecting groups or for synthesizing molecules with specific biological or material properties.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Class | General Structure of Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide |

A characteristic reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgdoubtnut.com This process converts the amino group of this compound into a highly reactive diazonium salt.

The resulting diazonium salt is a valuable synthetic intermediate. organic-chemistry.org These salts can undergo a variety of transformations, including azo coupling reactions. In an azo coupling, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as another phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. doubtnut.comasianpubs.org This reaction is the basis for the synthesis of a wide range of azo dyes. asianpubs.orgicrc.ac.ir The stability of the diazonium salt is enhanced by the delocalization of the positive charge over the benzene ring. doubtnut.com

Table 2: Diazotization and Azo Coupling Process

| Step | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | Arenediazonium salt | Conversion of -NH₂ to -N₂⁺Cl⁻ |

The amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a reversible process that is fundamental in organic synthesis and in the formation of certain biological coenzymes. nih.gov

Table 3: Schiff Base Formation

| Carbonyl Reactant | Product Class | Reaction Conditions |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Acid catalyst, removal of water |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key site for the derivatization of this compound, primarily through etherification and esterification reactions.

Etherification of the phenolic hydroxyl group can be achieved under basic conditions. A strong base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion can then react with an alkylating agent, such as an alkyl halide, in a Williamson-type ether synthesis to yield an ether. When performing etherification on aminophenols, it is often necessary to first protect the more nucleophilic amino group (e.g., by converting it to an amide) to prevent side reactions. google.com

Table 4: General Etherification Scheme

| Step | Reagent | Purpose |

|---|---|---|

| Protection (Optional) | Acyl chloride | Protects the amino group as an amide |

| Deprotonation | Strong base (e.g., NaOH) | Forms the nucleophilic phenoxide ion |

| Alkylation | Alkyl halide (e.g., Ethyl iodide) | Forms the ether linkage |

The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. iajpr.com The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. pearson.comnih.gov The use of acyl chlorides or anhydrides provides a more vigorous and often higher-yielding route to ester formation. These reactions are crucial for creating a wide array of compounds, including many prodrugs and other bioactive molecules. nih.gov

Table 5: Common Esterification Methods

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol | Strong acid catalyst (e.g., H₂SO₄), Heat |

| Acylation | Acyl chloride, Alcohol | Often in the presence of a base (e.g., Pyridine) |

Oxidation Reactions

In the context of synthetic applications, mild oxidants like potassium ferricyanide are sometimes used to generate phenoxyl radicals from phenols. This strategy is employed to facilitate reactions such as nucleophilic aromatic substitution by activating the aromatic ring osti.gov. It is plausible that this compound could undergo similar transformations, where oxidation of the phenolic hydroxyl group could precede further reactions. However, the presence of the amino group and fluorine atoms would influence the oxidation potential and the stability of the resulting intermediates.

Reactions Involving the Fluorine Atoms and Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic effects of the amino, hydroxyl, and fluorine substituents. The amino and hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to their ability to donate electron density through resonance. Conversely, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect, but they also act as ortho-, para-directors. The interplay of these effects determines the regioselectivity and rate of substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds wikipedia.orglibretexts.org. In this compound, the potent activating and directing effects of the amino and hydroxyl groups would strongly favor substitution at the positions ortho and para to them. The amino group is a particularly strong activating group, stabilizing the cationic intermediate (arenium ion) formed during the reaction wikipedia.org.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C5 and C6. The C5 position is para to the amino group and meta to the hydroxyl group, while the C6 position is ortho to the amino group. Steric hindrance from the adjacent fluorine atom at C2 might influence the accessibility of the C1 and C3 positions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orgmasterorganicchemistry.comlumenlearning.com. While specific examples of SEAr on this compound are not detailed in the search results, the principles of SEAr suggest that reactions would proceed at the positions most activated by the amino and hydroxyl groups.

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups masterorganicchemistry.comchemistrysteps.com. The fluorine atoms in this compound could potentially act as leaving groups in SNAr reactions. However, the presence of the electron-donating amino and hydroxyl groups makes the ring electron-rich, which generally disfavors classical SNAr chemistrysteps.com.

For SNAr to occur, the aromatic ring usually needs to be activated by powerfully electron-withdrawing substituents, such as nitro groups, positioned ortho or para to the leaving group chemistrysteps.comnih.gov. In the absence of such groups on this compound, SNAr involving the displacement of a fluorine atom would likely require harsh reaction conditions or alternative activation methods. One such method involves the generation of a phenoxyl radical from the phenol, which can act as a transient, powerful electron-withdrawing group, thereby enabling nucleophilic substitution osti.gov. Another possibility is the benzyne mechanism, which can occur under the influence of very strong bases, although this is a distinct pathway from the typical SNAr addition-elimination mechanism chemistrysteps.comyoutube.com.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds . Phenols can be used in these reactions, typically after conversion of the hydroxyl group into a better leaving group, such as a triflate or a nonaflate. An in situ nonaflation of phenols using nonafluorobutanesulfonyl fluoride (NfF) allows for subsequent palladium-catalyzed couplings like the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions without the need to isolate the intermediate sulfonate organic-chemistry.org. This methodology has been applied to a broad range of phenols, including those with electron-donating and electron-withdrawing groups organic-chemistry.org.

While specific examples of palladium-catalyzed cross-coupling reactions with this compound are not provided in the search results, it is a viable substrate for such transformations. The phenolic hydroxyl group could be converted to a sulfonate ester, which could then participate in various coupling reactions. For instance, a Suzuki-Miyaura coupling could be used to form a new carbon-carbon bond at the C1 position, and a Buchwald-Hartwig amination could introduce a new nitrogen-based substituent. The efficiency of these reactions would depend on the choice of catalyst, ligand, and reaction conditions mdpi.commdpi.com.

Synthesis of Advanced Intermediates and Analogs Utilizing this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its combination of functional groups and the presence of fluorine atoms, which can impart desirable properties such as increased metabolic stability and binding affinity, make it an attractive starting material.

Pyridopyrimidine and thienopyrimidine derivatives are classes of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties researchgate.netscielo.brnih.gov. The synthesis of these scaffolds often involves the condensation of aminopyridines or aminothiophenes with various reagents.

While a direct synthesis of phenoxypyridylpyrimidine derivatives starting from this compound is not explicitly described in the provided search results, the general synthetic strategies for related compounds suggest a plausible route. For example, the synthesis of certain pyrido[2,3-d]pyrimidine derivatives involves the reaction of a substituted phenol with a suitable pyridopyrimidine core mdpi.com. A similar approach could be envisioned where this compound acts as the nucleophile, with its hydroxyl group displacing a leaving group on a pyridopyrimidine ring.

For instance, the synthesis of EGFR kinase inhibitors has been reported through the reaction of a substituted aniline with a pyrimidine intermediate nih.gov. This suggests that the amino group of this compound could also be utilized in condensation reactions to build heterocyclic structures. The specific reaction pathway would depend on the nature of the pyrimidine starting material and the desired final product.

The following table outlines a hypothetical reaction scheme for the synthesis of a phenoxypyridylpyrimidine derivative using this compound, based on general synthetic principles for this class of compounds.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Chlorinated pyridopyrimidine | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-(Pyridopyrimidin-yloxy)-2,3-difluoroaniline |

This table is illustrative and based on the general reactivity patterns of phenols and amines in the synthesis of such heterocyclic systems.

Quinoline Derivatives

The synthesis of quinoline derivatives often involves the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters, followed by cyclization and oxidation. Given the presence of the primary amino group, this compound is a suitable starting material for several classical quinoline synthesis reactions. The fluorine and hydroxyl substituents on the resulting quinoline ring are of significant interest in medicinal chemistry as they can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

While specific examples starting with this compound are not extensively documented, its participation in reactions like the Skraup, Doebner-von Miller, or Combes synthesis can be anticipated. For instance, in a Skraup-type reaction, this compound would be treated with glycerol, sulfuric acid, and an oxidizing agent to yield a difluoro-hydroxy-substituted quinoline. The regiochemistry of the cyclization would be influenced by the positions of the existing substituents on the benzene ring.

Table 1: Representative Quinoline Synthesis Reactions Applicable to this compound

| Reaction Name | Reagents | Expected Product Type |

| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Difluoro-hydroxyquinoline |

| Doebner-von Miller | α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | Substituted Difluoro-hydroxyquinoline |

| Combes Synthesis | β-Diketone, Acid Catalyst | 2,4-Substituted Difluoro-hydroxyquinoline |

| Friedländer Synthesis | o-aminoaryl aldehyde or ketone and a compound with an α-methylene group | Substituted Difluoro-hydroxyquinoline |

These reactions would lead to the formation of novel fluorinated and hydroxylated quinoline scaffolds, which are valuable for further chemical exploration and biological screening.

Other Fluorinated Aminophenol Derivatives

Beyond the synthesis of quinolines, the amino and hydroxyl groups of this compound are amenable to a wide range of derivatization reactions. These transformations allow for the introduction of various functional groups, leading to a diverse library of compounds.

The amino group can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

The hydroxyl group can be derivatized through:

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Both the amino and hydroxyl groups can react with reagents like isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. The synthesis of Schiff bases from 4-aminophenol (B1666318) derivatives has also been reported, involving the condensation with various aldehydes. mdpi.com

Table 2: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Reagents | Product Class |

| Amino (-NH2) | Acylation | Acid Chloride/Anhydride, Base | Amide |

| Amino (-NH2) | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Amino (-NH2) | Diazotization | NaNO2, HCl | Diazonium Salt |

| Hydroxyl (-OH) | O-Alkylation | Alkyl Halide, Base | Ether |

| Hydroxyl (-OH) | Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Both | Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff Base) |

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically for transformations of this compound are not widely available. However, the mechanisms can be inferred from the general principles of organic chemistry.

In the context of quinoline synthesis, the mechanism typically involves the following key steps:

Michael Addition: The amino group of this compound acts as a nucleophile and adds to the β-carbon of an α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction) or acrolein formed in situ from glycerol (in the Skraup reaction).

Electrophilic Aromatic Substitution: The resulting intermediate undergoes an intramolecular cyclization, where the electron-rich aromatic ring attacks a protonated carbonyl or equivalent electrophilic center. This is an electrophilic aromatic substitution reaction. The strong electron-withdrawing inductive effect of the two fluorine atoms would likely decrease the nucleophilicity of the aromatic ring, potentially requiring harsher reaction conditions (e.g., stronger acid, higher temperature) for the cyclization to occur compared to non-fluorinated anilines.

Dehydration and Oxidation: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline system.

For other derivatization reactions, the mechanisms are more straightforward. For instance, the acylation of the amino group or the esterification of the hydroxyl group proceeds via a nucleophilic acyl substitution mechanism. The amino group, being a stronger nucleophile than the hydroxyl group, would be expected to react preferentially in the absence of specific protecting group strategies.

The electronic effects of the fluorine substituents are crucial in these mechanisms. Their strong -I (inductive) effect deactivates the ring towards electrophilic attack and decreases the basicity of the amino group and the acidity of the hydroxyl group. Conversely, their +M (mesomeric) effect, though weaker, donates electron density to the ring, influencing the regioselectivity of reactions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the 4-Amino-2,3-difluorophenol molecule allows it to serve as a foundational component in multi-step organic synthesis. nih.gov Its amino (-NH2) and hydroxyl (-OH) groups can be selectively targeted for various chemical reactions, enabling the construction of intricate molecular architectures. The fluorinated aromatic ring provides a stable core that influences the electronic properties and reactivity of the entire molecule. chemimpex.com

The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to improve pharmacological properties. As a fluorinated building block, this compound holds potential as a key intermediate in the synthesis of novel APIs. chemimpex.com While specific APIs derived directly from the 4-amino isomer are not extensively detailed in public literature, the utility of closely related aminofluorophenols is well-documented, illustrating the role of this class of compounds. For instance, the isomeric compound 6-Amino-2,3-difluorophenol is utilized as a key intermediate in synthesizing pharmaceutical agents, especially those aimed at treating neurological disorders. chemimpex.com The fluorine substitutions are noted to boost the biological activity and selectivity of these agents. chemimpex.com

Another related compound, 4-amino-3-fluorophenol (B140874), serves as a crucial intermediate in a practical synthetic route for producing Regorafenib, a multi-kinase inhibitor used in cancer therapy. researchgate.net Similarly, the non-fluorinated analogue, 4-aminophenol (B1666318), is a well-known precursor in the synthesis of the common analgesic and antipyretic drug, Paracetamol. The synthesis pathways for these related compounds underscore the importance of the aminophenol scaffold in constructing medicinally active molecules.

Table 1: Examples of APIs Synthesized from Related Aminophenol Precursors

| Precursor | Synthesized API | Therapeutic Class |

| 4-Amino-3-fluorophenol | Regorafenib researchgate.net | Multi-kinase inhibitor (Anticancer) |

| 4-Aminophenol | Paracetamol (Acetaminophen) | Analgesic and Antipyretic |

Intermediates for Agrochemicals

In the agrochemical sector, fluorinated compounds are often developed to create more potent and selective herbicides, fungicides, and insecticides. The unique properties imparted by fluorine can lead to improved efficacy and better environmental profiles compared to non-fluorinated counterparts. chemimpex.com 6-Amino-2,3-difluorophenol is noted for its use in formulating agrochemicals like herbicides and fungicides with enhanced effectiveness. chemimpex.com

A structurally similar compound, 4-Amino-2,3-dichlorophenol (B42498), serves as a vital intermediate in the production of Fenhexamid, a powerful fungicide used to protect crops from specific fungal diseases. nbinno.com This highlights the role of substituted 4-aminophenols as foundational structures in the development of modern agricultural chemicals.

Table 2: Example of Agrochemical Synthesized from a Related Precursor

| Precursor | Synthesized Agrochemical | Class |

| 4-Amino-2,3-dichlorophenol | Fenhexamid nbinno.com | Fungicide |

Dyes and Pigments

Aromatic amines are a cornerstone in the synthesis of a vast and important class of industrial colorants known as azo dyes. plantarchives.orgnih.gov The synthesis process typically involves a two-step reaction: diazotization followed by diazo coupling. nih.gov In the first step, the primary aromatic amino group of a compound like this compound is converted into a highly reactive diazonium salt using nitrous acid at low temperatures. nih.gov

In the second step, this diazonium salt is reacted with a coupling component, which can be a phenol (B47542), naphthol, or another aromatic amine. nih.govsciencepublishinggroup.com This coupling reaction forms the characteristic azo group (-N=N-), which acts as a chromophore, the part of the molecule responsible for absorbing visible light and thus producing color. nih.gov The specific color of the resulting dye can be fine-tuned by the choice of both the aromatic amine and the coupling component. Given its structure as an aromatic amine, this compound is a suitable candidate to serve as the diazo component for creating novel azo dyes. The presence of fluorine atoms in the dye structure could potentially enhance properties such as lightfastness and chemical stability.

Functional Materials Development

The development of advanced functional materials seeks to incorporate specific properties like thermal stability, chemical resistance, or unique electronic characteristics into materials for specialized applications. nih.gov The difluorinated aminophenol structure is a candidate for creating such high-performance materials.

This compound possesses two reactive functional groups, the amino group and the hydroxyl group, making it a suitable monomer for step-growth polymerization. These groups can react with other monomers to form high-performance polymers such as polyamides, polyimides, or epoxy resins. The incorporation of the fluorinated phenyl ring into the polymer backbone is expected to confer significant advantages. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance the thermal stability, chemical resistance, and oxidative stability of the resulting polymer.

Research on the related compound 6-Amino-2,3-difluorophenol indicates its suitability for developing advanced materials like polymers and coatings that require high thermal stability and chemical resistance. chemimpex.com Furthermore, 2,3-difluorophenol (B1222669) has been used in the synthesis of a specific polysiloxane material designed to be sensitive to toxic organophosphates, demonstrating the utility of the difluorophenol structure in creating functional polymers. sigmaaldrich.com

Advanced composites are materials made by combining a reinforcing material (like carbon, glass, or aramid fibers) with a matrix material, typically a high-performance polymer. The properties of the composite are superior to those of the individual components. The polymers and resins that could be synthesized from this compound, such as high-performance polyimides or epoxy resins, are excellent candidates to serve as the matrix in advanced composite materials. The enhanced thermal stability and chemical resistance imparted by the fluorinated structure would be transferred to the composite, making it suitable for demanding applications in the aerospace, automotive, and electronics industries where materials are exposed to harsh environments.

Catalysis

While direct catalytic applications of this compound as a standalone catalyst are not extensively documented in scientific literature, its molecular structure suggests significant potential for its use in the development of more complex catalytic systems. The amino and hydroxyl groups can serve as coordination sites for metal ions, making it a candidate for the synthesis of ligands for transition metal catalysts.

Aminophenol-based ligands are known to form stable complexes with various transition metals, and these complexes have been shown to be effective catalysts in a range of organic reactions. The introduction of fluorine atoms into the ligand structure, as in this compound, can modulate the electronic properties of the metal center in such complexes, potentially enhancing their catalytic activity and selectivity.

Furthermore, this compound can be used as a monomer for the synthesis of fluorinated polyanilines. Research has shown that polyaniline-supported metal nanoparticles can exhibit improved catalytic activity. The fluorine atoms in the polymer backbone can influence the morphology of the supported metal nanoparticles, leading to smaller, more active catalytic sites. acs.orgacs.org For instance, fluorine-containing polyaniline supports have been found to enhance the catalytic activity of copper nanoparticles in coupling reactions. acs.orgacs.org While this research did not specifically use this compound, it highlights the potential of fluorinated aniline (B41778) derivatives in catalysis.

Potential Catalytic Applications based on Analogous Compounds:

| Catalytic System | Potential Reaction Type | Role of Fluorinated Aminophenol Moiety |

| Transition Metal Complexes with Fluorinated Aminophenol-derived Ligands | Oxidation, Reduction, Cross-coupling Reactions | Modifies electronic properties of the metal center, enhances stability and selectivity. derpharmachemica.com |

| Metal Nanoparticles on Fluorinated Polyaniline Support | C-N coupling, C-C coupling | Influences nanoparticle morphology and dispersion, enhances catalytic site accessibility. acs.orgacs.org |

Electronic Materials

The unique combination of functional groups and fluorine substitution in this compound makes it an attractive candidate for the synthesis of advanced polymers for electronic applications. Fluorinated polymers are well-known for their desirable properties in this field, including high thermal stability, chemical resistance, and low dielectric constants. alfa-chemistry.com

Polymers derived from this compound could potentially be used as dielectric materials in electronic components. The presence of fluorine atoms in a polymer can lower its dielectric constant, which is a crucial property for insulating materials used in high-frequency applications to minimize signal loss and cross-talk. researchgate.netdaikinchemicals.com The hydroxyl and amino groups offer reactive sites for polymerization, allowing for the incorporation of this fluorinated moiety into various polymer backbones, such as polyimides, polyamides, and polyesters.

Moreover, aminophenols can be polymerized to form polyaniline derivatives, which are a class of conducting polymers. mdpi.com The incorporation of fluorine atoms into the polyaniline backbone can enhance its processability and environmental stability. While the direct polymerization of this compound has not been extensively studied, the resulting polymer would be a derivative of polyaniline with potentially interesting electronic properties. The conductivity of such a polymer could be tailored through doping, making it a candidate for applications in sensors, antistatic coatings, and organic electronic devices.

Potential Properties and Applications in Electronic Materials:

| Polymer Type | Potential Key Property | Potential Application |

| Fluorinated Polyimides/Polyamides | Low Dielectric Constant, High Thermal Stability | Insulators in microelectronics, flexible printed circuit boards. researchgate.net |

| Fluorinated Polyaniline Derivatives | Electrical Conductivity, Environmental Stability | Antistatic coatings, sensors, components in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net |

Theoretical and Computational Studies of 4 Amino 2,3 Difluorophenol

Molecular Dynamics Simulations (if applicable)

While quantum chemical calculations are typically performed on single molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in an explicit solvent environment (e.g., water) and at a given temperature. nih.gov For 4-amino-2,3-difluorophenol, MD simulations would be useful for studying its hydration, conformational dynamics in solution, and interactions with other molecules, such as biological macromolecules. The simulation would require a force field, a set of parameters describing the potential energy of the system, which could be developed specifically for this molecule or adapted from existing ones.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of a compound with its biological activity. wikipedia.org If a set of related aminodifluorophenol derivatives with known biological activities (e.g., enzyme inhibition) were available, a QSAR model could be developed. Molecular descriptors for this compound—such as its logP, molar refractivity, dipole moment, and HOMO/LUMO energies—would be calculated. These descriptors would then be used as variables in a statistical model to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. nih.govmdpi.com For this compound, this could involve studying its synthesis, oxidation, or its reactions as a building block in organic synthesis. DFT calculations would be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energy (energy barrier) for each step by locating the transition state.

Confirm the transition state by identifying a single imaginary frequency corresponding to the reaction coordinate.

This detailed mechanistic insight allows for the rational optimization of reaction conditions to improve yields and selectivity.

Future Directions and Emerging Research Avenues for 4 Amino 2,3 Difluorophenol

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

Current synthetic routes to 4-Amino-2,3-difluorophenol and similar halogenated aminophenols often rely on multi-step processes that may involve harsh conditions or generate significant waste, as suggested by patent literature. googleapis.comgoogle.com A key future direction is the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Research into advanced catalytic systems offers a promising avenue. This includes:

Transition Metal Catalysis: The development of novel copper- or palladium-catalyzed amination or hydroxylation reactions could provide more direct routes from readily available difluorinated precursors. mdpi.com Exploring cascade reactions, where multiple bonds are formed in a single operation, could significantly improve atom and step economy. mdpi.com

Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. Future research could investigate organocatalytic methods for the selective installation of the amino or hydroxyl group on a difluorinated benzene ring. mdpi.com

Biocatalysis: The use of enzymes to perform selective aromatic functionalization is a burgeoning field. Investigating engineered enzymes for the amination or hydroxylation of difluorinated phenols could offer a highly sustainable and selective manufacturing route.

Another area of exploration is the use of safer and more sustainable fluorinating agents and reaction media. The direct deoxyfluorination of aminophenols using modern, milder reagents represents a potential alternative to traditional methods that start with fluorinated precursors. researchgate.netacs.org The shift from conventional organic solvents to greener alternatives like ionic liquids or water-based systems will also be crucial for enhancing the environmental profile of its synthesis. mdpi.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher efficiency, selectivity, milder conditions, reduced waste. | Development of novel transition metal, organo-, and biocatalysts. |

| Greener Reagents | Lower toxicity, improved safety profile. | Application of modern deoxyfluorination agents. |

| Sustainable Solvents | Reduced environmental impact, easier purification. | Use of aqueous systems, ionic liquids, or supercritical fluids. |

Development of New Derivatives with Tunable Properties

The true value of this compound lies in its capacity to serve as a scaffold for new derivatives with precisely controlled properties. The fluorine atoms significantly influence the electronic nature of the aromatic ring, affecting the acidity of the phenolic proton and the basicity of the amino group. This electronic modulation is critical for tailoring molecular interactions in biological systems and for engineering the properties of advanced materials. brighton.ac.uknih.gov

Future research will focus on systematically exploring derivatives created by modifying the amino and hydroxyl groups.

N-Functionalization: The amino group can be readily converted into amides, sulfonamides, ureas, and other functional groups. As demonstrated in the development of Axl inhibitors, these modifications are crucial for modulating binding affinity and pharmacokinetic properties. amazonaws.com Systematic studies creating a library of N-functionalized derivatives and correlating the substituent's electronic and steric properties with biological activity or material performance are a logical next step.

O-Functionalization: The hydroxyl group can be transformed into ethers and esters, providing another handle for tuning properties like solubility, lipophilicity, and chemical reactivity. google.com For instance, etherification can be used to link the scaffold to polymer backbones or other functional moieties.

The goal of this research is to establish clear structure-property relationships . nih.gov By understanding how specific structural changes impact key physicochemical parameters, researchers can rationally design new molecules for specific applications, moving beyond serendipitous discovery.

| Modification Site | Derivative Class | Tunable Properties |

| Amino Group (N-H) | Amides, Ureas, Sulfonamides | Hydrogen bonding capacity, Lipophilicity, Biological target affinity. |

| Hydroxyl Group (O-H) | Ethers, Esters | Solubility, Reactivity, Linkage to other molecules/polymers. |

Advanced Applications in Interdisciplinary Fields

Materials Science: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties (hydrophobicity). Research into incorporating this compound as a monomer into polyamides, polyimides, or epoxy resins could lead to the development of new high-performance materials. ingentaconnect.com The difluorophenol moiety could enhance thermal stability and lower the dielectric constant, making such materials suitable for microelectronics. The potential for fluorinated phenols to act as effective hydrogen bond donors could also be exploited in the design of self-assembled monolayers for surface engineering. brighton.ac.uk

Agrochemicals: The inclusion of fluorine is a common strategy in the design of modern herbicides and pesticides to enhance metabolic stability and biological activity. The this compound scaffold could be a starting point for the discovery of new agrochemicals with novel modes of action. chemimpex.com

Functional Dyes and Probes: The electronic properties of the scaffold could be harnessed in the development of functional dyes. Derivatization with chromophoric or fluorophoric groups could yield probes whose spectral properties are sensitive to their local environment, with potential applications in chemical sensing or biological imaging.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of novel drugs and materials can be accelerated by synthesizing and screening large numbers of compounds. This compound is an ideal building block for these approaches. Its two distinct reactive sites—the amine and the phenol (B47542)—allow for the straightforward, parallel synthesis of large compound libraries. google.com

Future research will likely see the use of this compound as a core scaffold in combinatorial chemistry. By reacting the core with a diverse set of building blocks (e.g., carboxylic acids to functionalize the amine, and alkyl halides to functionalize the phenol), researchers can rapidly generate thousands of unique derivatives. These libraries can then be subjected to high-throughput screening (HTS) to identify "hits" for a wide range of applications, from new drug candidates to novel catalysts or materials with desired optical or electronic properties. This strategy allows for a much broader and faster exploration of the chemical space around the this compound core than traditional, one-at-a-time synthesis.

Q & A

Basic: What are the optimized laboratory-scale synthesis routes for 4-Amino-2,3-difluorophenol, and how can intermediates be characterized?

A common approach involves catalytic hydrogenation of a nitro precursor. For example, 2,3-difluoro-6-nitrophenol can be reduced using 10% Pd/C under H₂ (1 bar) in ethanol at room temperature, yielding 95% product after 7 hours . Key intermediates (e.g., nitro derivatives) should be monitored via TLC and confirmed by H NMR. Post-reduction, solvent removal under reduced pressure and filtration through Celite ensure purity. Alternative reductants (e.g., Fe/HCl) may require optimization of reaction time and temperature to minimize side products.

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- H NMR : Characteristic signals include aromatic protons (δ 6.3–6.6 ppm) and broad amine peaks (~δ 4.3 ppm). Fluorine substitution splits signals due to coupling .

- ESI-HRMS : Confirm molecular ion [M+H] at m/z 146.0412 (calc.) vs. 146.0418 (observed) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect trace impurities .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 1A/1B hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335) and minimize dust generation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How do fluorine substituents influence the reactivity of the amino and hydroxyl groups in this compound?

The electron-withdrawing effect of fluorine decreases the nucleophilicity of the amine and hydroxyl groups, slowing azo coupling or alkylation reactions. However, the ortho-fluorine positions enhance stability via intramolecular hydrogen bonding. Coordination studies show the amine and hydroxyl groups can form chelates with transition metals (e.g., Cu²⁺), useful in catalysis or sensor design .

Advanced: How can this compound be incorporated into fluoroquinophenoxazine derivatives for antibacterial studies?

This compound serves as a precursor for phenoxazine scaffolds. For example, coupling with fluoroquinolone moieties via nucleophilic aromatic substitution (using DIPEA in DMF at 80°C) yields derivatives targeting bacterial topoisomerase IV. Reaction progress is monitored by F NMR to track fluorine displacement . Biological assays (e.g., MIC against S. aureus) should include controls for fluorine’s impact on membrane permeability .

Advanced: What experimental strategies address discrepancies in reported spectroscopic data for this compound derivatives?

Contradictions in H NMR shifts (e.g., solvent-dependent variations) can be resolved by:

- Standardizing solvent (CDCl₃ vs. DMSO-d₆) and concentration.

- Using F NMR to confirm substitution patterns.

- Cross-referencing with X-ray crystallography for solid-state conformation .

Advanced: How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : Protonation of the amine group increases solubility but may degrade the hydroxyl group at pH < 3.

- Basic Conditions : Deprotonation (pH > 10) leads to oxidation of the phenol to quinones. Stabilize with antioxidants (e.g., BHT) .

- Oxidative Stress : Susceptible to hydroxyl radicals (•OH) in aqueous media. Use radical scavengers (e.g., APF/HPF probes) to monitor degradation .

Advanced: What computational methods predict the environmental impact of this compound in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.